molecular formula C25H29FN6O6 B12329452 Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester

Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester

Cat. No.: B12329452
M. Wt: 528.5 g/mol
InChI Key: OEQDVIQCHPYNFI-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, an oxadiazole ring, and a pyrimidinyl ester, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include 2,2-dimethylpropanoic acid, 4-fluorobenzylamine, and other reagents necessary for forming the oxadiazole and pyrimidinyl ester moieties. Common synthetic routes may involve:

    Esterification: Formation of the ester bond between the carboxylic acid and the alcohol group.

    Amidation: Reaction between the carboxylic acid and amine to form an amide bond.

    Cyclization: Formation of the oxadiazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The fluorophenyl group may be susceptible to oxidation under certain conditions.

    Reduction: The oxadiazole ring may undergo reduction reactions.

    Substitution: The ester and amide groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the fluorophenyl group may yield a fluorophenol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid derivatives: Compounds with similar propanoic acid backbones.

    Fluorophenyl compounds: Compounds containing the fluorophenyl group.

    Oxadiazole derivatives: Compounds with the oxadiazole ring structure.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H29FN6O6

Molecular Weight

528.5 g/mol

IUPAC Name

[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C25H29FN6O6/c1-13-30-31-20(37-13)19(34)29-25(5,6)22-28-16(18(33)27-12-14-8-10-15(26)11-9-14)17(21(35)32(22)7)38-23(36)24(2,3)4/h8-11H,12H2,1-7H3,(H,27,33)(H,29,34)

InChI Key

OEQDVIQCHPYNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC(=O)C(C)(C)C)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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